molecular formula C14H19NO3 B2416139 Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 959236-80-7

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No. B2416139
CAS RN: 959236-80-7
M. Wt: 249.31
InChI Key: MRQXTCAWNGPCMI-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Tautomerism

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate plays a role in the synthesis and study of tautomerism in organic compounds. For instance, research has shown that 3-hydroxypyrroles, related to this compound, exist in keto and enol forms, providing valuable insights into the factors governing the tautomerism of these compounds (Momose et al., 1979).

Proline-Mimetics Development

This compound is instrumental in synthesizing methyl t-3,t-5-disubstitutedprolinates, thereby offering a pathway to develop proline-mimetics. These are significant in medicinal chemistry, particularly in developing drugs with improved pharmacological profiles (Costa et al., 2010).

Neuroleptic Activity Research

In neuroscience, benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate derivatives are used to synthesize compounds for evaluating neuroleptic activity. This research provides insights into potential treatments for psychosis (Iwanami et al., 1981).

Molecular Mechanism Studies

The compound is involved in studying molecular mechanisms, such as in the fragmentation reaction of quaternary benzenesulfonamide salts, which proceeds through a benzylic cation formation (Rosende et al., 1997).

Pharmacological Tool Development

It has been used in the synthesis of specific derivatives like 1-benzyl-APDC, which displays selective activity at metabotropic glutamate receptors, particularly mGluR6. This makes it a useful pharmacological research tool (Tueckmantel et al., 1997).

properties

IUPAC Name

benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-7-15(8-13(11)9-16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQXTCAWNGPCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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